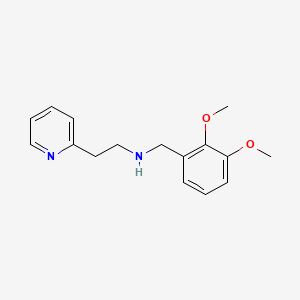

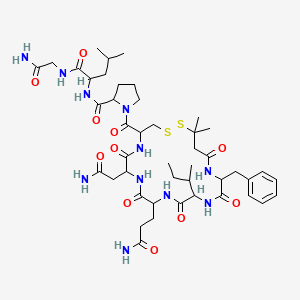

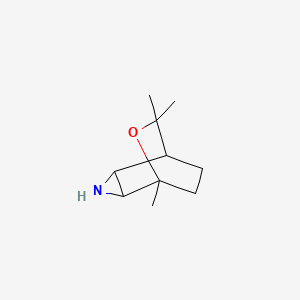

![molecular formula C17H15NO3S B1204793 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- CAS No. 7724-15-4](/img/structure/B1204793.png)

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-

Overview

Description

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is an organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group and an amino group attached to a 4-methylphenyl group. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Mechanism of Action

Target of Action

The primary targets of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is an enzyme that contributes to the process of protein digestion in the human body .

Mode of Action

It is known that the compound interacts with its targets, potentially influencing their function .

Biochemical Pathways

Given its targets, it may influence the coagulation pathway and protein digestion pathway .

Result of Action

Given its targets, it may influence blood coagulation and protein digestion .

Biochemical Analysis

Biochemical Properties

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- plays a significant role in biochemical reactions, particularly as a fluorescent probe. It interacts with proteins and membranes, becoming fluorescent upon binding. This property allows researchers to monitor conformational changes in proteins and analyze the polarity in biological matrices . The compound’s interaction with cyclodextrins enhances its fluorescence, providing a sensitive method for separating and analyzing these molecules .

Cellular Effects

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- influences various cellular processes. When bound to membranes or proteins, it becomes fluorescent, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific cellular components makes it a valuable tool for investigating the effects of different treatments on cell function.

Molecular Mechanism

The molecular mechanism of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- involves its binding interactions with biomolecules. The compound binds to proteins and membranes, becoming fluorescent upon binding . This fluorescence change allows researchers to monitor conformational changes in proteins and study the compound’s effects on enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- can change over time. The compound’s stability and degradation are important factors to consider when conducting long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended observation of its effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. Researchers must carefully determine the appropriate dosage to avoid any harmful consequences while maximizing the compound’s beneficial effects .

Metabolic Pathways

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its effects on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- typically involves the sulfonation of naphthalene followed by the introduction of the amino group. One common method includes:

Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.

Amination: The sulfonated naphthalene is then reacted with 4-methylaniline under specific conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often crystallized from water or aqueous potassium hydroxide and dried under high vacuum .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the amino group or the naphthalene ring.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to substitute the sulfonic acid group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

- 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[2-[(4-methylphenyl)sulfonyl]phenyl]azo]-, monosodium salt

- 2-Naphthalenesulfonic acid, 6-amino-5-[2-[3-[(ethylphenylamino)sulfonyl]-4-methylphenyl]diazenyl]-4-hydroxy-, sodium salt

Uniqueness

2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, sulfonic acid group, and 4-methylphenylamino group makes it particularly useful in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name |

6-(4-methylanilino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16/h2-11,18H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRBOZNMGVDGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32752-10-6 (mono-potassium salt) | |

| Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064781 | |

| Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Aldrich MSDS] | |

| Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7724-15-4 | |

| Record name | 6-p-Toluidino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-p-toluidinonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

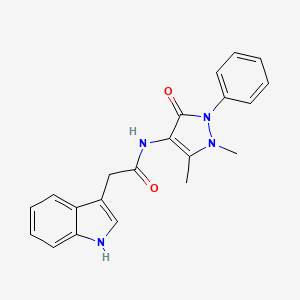

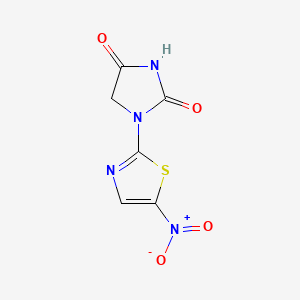

![2-[(3-Oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B1204711.png)

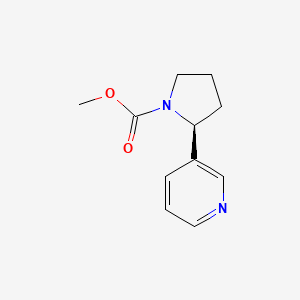

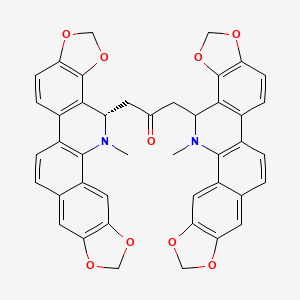

![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)

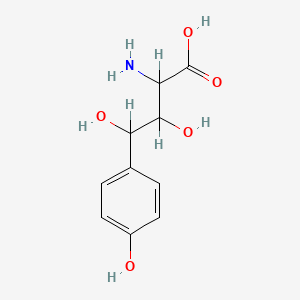

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)